16-O-Demethylsirolimus is one of the metabolites of sirolimus, also known as rapamycin. Sirolimus is a macrolide compound that has immunosuppressant and anti-proliferative properties. It's currently used as an immunosuppressant medication to prevent organ rejection after transplant surgery [].
During metabolism in the human body, sirolimus undergoes changes by enzymes. One such change is demethylation, which removes a methyl group (CH3) from the molecule. 16-O-Demethylsirolimus is a product of this process, specifically the removal of a methyl group at the 16th oxygen position of the sirolimus molecule [].
7-O-Demethyl Rapamycin is a derivative of the macrolide compound rapamycin, which is primarily known for its immunosuppressive and antifungal properties. The chemical formula for 7-O-Demethyl Rapamycin is with a molecular weight of approximately 933.14 g/mol. This compound is significant in medicinal chemistry due to its unique structural modifications that enhance its biological activities compared to its parent compound, rapamycin.
The biological activities of 7-O-Demethyl Rapamycin include:
The synthesis of 7-O-Demethyl Rapamycin can be achieved through several methods:
The applications of 7-O-Demethyl Rapamycin are diverse:
Interaction studies involving 7-O-Demethyl Rapamycin focus on its binding affinity and efficacy against various biological targets. Notably, it interacts with the FKBP prolyl isomerase 1A (FKBP12) to form a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This interaction is crucial for its immunosuppressive and anticancer effects. Additionally, studies have shown that its interactions may vary based on structural modifications compared to rapamycin, influencing its potency and selectivity .
Several compounds share structural similarities with 7-O-Demethyl Rapamycin. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Rapamycin | Parent compound | Immunosuppressive, antifungal | Broad spectrum activity |
Sirolimus | Structural isomer | Immunosuppressive | Used primarily in transplant medicine |
Everolimus | Structural derivative | Antitumor, immunosuppressive | Shorter half-life than rapamycin |
Temsirolimus | Structural derivative | Antitumor | Approved for renal cell carcinoma |
Apilimod | Different scaffold | Immunomodulatory | Targets different immune pathways |
Each of these compounds has unique properties that make them suitable for specific therapeutic applications, but 7-O-Demethyl Rapamycin stands out due to its specific modifications that enhance certain biological activities while retaining key functionalities of rapamycin.
Chemical synthesis approaches for 7-O-Demethyl Rapamycin primarily involve selective demethylation reactions of rapamycin or its precursors. The compound belongs to the macrolide family with a molecular formula of C₅₀H₇₇NO₁₃ and molecular weight of 900.15 g/mol [1]. The chemical structure features a complex 31-membered macrocyclic lactone with multiple stereogenic centers and functional groups .
The most straightforward synthetic route involves selective demethylation of rapamycin at the 7-O position . This process requires careful control of reaction conditions to ensure regioselectivity, as rapamycin contains multiple methoxy groups that could potentially undergo demethylation. Studies have demonstrated that specific demethylation at the 7-O position can be achieved using controlled chemical conditions, though detailed protocols remain proprietary in many cases [4].
Total synthesis approaches have been developed for rapamycin and its derivatives, including 7-O-Demethyl Rapamycin. The total synthesis typically involves construction of the macrocyclic framework through key reactions such as Stille coupling for triene formation and macrolactonization for ring closure [5] [6]. These synthetic routes allow for incorporation of specific structural modifications during the synthesis process rather than post-synthetic modification.
One notable approach described by Smith and colleagues involves a highly convergent strategy using building blocks designated as fragments A through E, followed by intermolecular acylation at C34 and intramolecular palladium-catalyzed Stille coupling [5]. This methodology has been successfully applied to synthesize both rapamycin and demethoxyrapamycin analogs.
Recent advances in enzymatic synthesis have introduced site-specific bioalkylation methods using methyltransferase enzymes. The RapM methyltransferase, involved in rapamycin biosynthesis, has been characterized for its ability to regioselectively methylate the C16 hydroxyl group of desmethyl rapamycin precursors [7] [8]. While this approach primarily focuses on C16 methylation, similar enzymatic strategies could potentially be adapted for selective demethylation reactions at other positions, including the 7-O position.
Biotransformation represents a crucial alternative to chemical synthesis for producing 7-O-Demethyl Rapamycin and related derivatives. Microbial systems offer advantages including higher selectivity, milder reaction conditions, and environmentally friendly processes compared to traditional chemical methods.
Extensive screening programs have identified numerous bacterial strains capable of transforming rapamycin into various demethylated derivatives. Kuhnt and colleagues conducted comprehensive screening of 28 bacterial strains for their ability to transform rapamycin [9]. Among these, Streptomyces rimosus ATCC 28893 demonstrated the ability to produce multiple demethylated products including 39-O-demethylrapamycin, 27-O-demethylrapamycin, and 16-O-demethylrapamycin, though conversion yields were typically around 1% [9].
Bacillus megaterium has also been identified as a promising bacterial system for rapamycin biotransformation . This organism can convert rapamycin into its demethylated form through enzymatic processes, often yielding higher specificity compared to chemical synthesis methods. The enzymatic approach typically produces fewer side products and allows for more controlled transformation conditions.
Fungal systems have shown particular promise for rapamycin biotransformation. Screening of 72 fungal strains revealed several species capable of producing various rapamycin derivatives [9]. Notable fungal organisms include Thamnidium elegans ATCC 8997, Syncephalastrum racemosus ATCC 1332B, and Gliocladium deliquescens ATCC 10097, which produced conversion products including 24-hydroxyrapamycin, secorapamycin A, B, and C, and 16-O-demethylsecorapamycin [9].
Recent advances in metabolic engineering have focused on enhancing the production of rapamycin and its derivatives through targeted genetic modifications. Metabolic network analysis has identified key limiting steps in rapamycin biosynthesis, particularly the inadequate supply of 4,5-dihydroxycyclohex-1-ene carboxylic acid (DHCHC) and nicotinamide adenine dinucleotide phosphate (NADPH) [10].
Engineering strategies have included enhancement of the shikimate pathway and NADPH supply through single and multiple gene manipulations. Notable improvements were achieved with engineered strains including HT-aroA (142.99 mg/L), HT-△gdhA (133.98 mg/L), and the highest-yielding strain HT-aroA/zwf2 (182.40 mg/L), representing a 1.62-fold improvement compared to the wild strain [10].
Fermentation conditions play a critical role in optimizing biotransformation yields. Studies have demonstrated that medium composition significantly affects the production of rapamycin and its derivatives. Cost-effective medium development using natural alternatives such as soybean, sugarcane juice, and dried tomato components has been successful in enhancing rapamycin production [11]. Response surface methodology optimization resulted in increased production from 10 μg/mL to 24 μg/mL [11].
Physical and chemical mutagenesis techniques have also been employed to improve production strains. Sequential ultraviolet mutagenesis and N-methyl-N-nitro-N-nitrosoguanidine (NTG) treatment have yielded mutant strains with significantly enhanced rapamycin production capabilities, with some mutants producing 67% higher yields than wild-type strains [12].
Purification of 7-O-Demethyl Rapamycin requires sophisticated separation techniques due to the structural similarity between rapamycin and its derivatives. Multiple chromatographic and crystallization methods have been developed to achieve high-purity products suitable for pharmaceutical applications.
High-performance liquid chromatography (HPLC) represents the primary method for rapamycin purification and analysis. Reversed-phase HPLC using C8 columns has been extensively validated for rapamycin separation [13] [14] [15]. Optimal separation conditions employ methanol:water (80:20 v/v) mobile phase with flow rates of 1 mL/min, column temperature of 57°C, and ultraviolet detection at 277 nm [13] [15].
Normal-phase chromatography using silica gel columns (60-200 mesh size) provides effective separation of rapamycin from analogous compounds [16] [17]. The gradient elution system allows for fine-tuned separation of closely related structures. Column chromatography parameters typically include column diameters of 250 mm and lengths of 1.5 m for large-scale purification operations [16].
Flash chromatography has emerged as an efficient technique for rapid purification of rapamycin derivatives. This method combines the resolution of traditional column chromatography with reduced processing times, making it suitable for industrial-scale applications [16] [18].
Crystallization represents a critical step in achieving pharmaceutical-grade purity for 7-O-Demethyl Rapamycin. Multiple crystallization approaches have been developed, each offering specific advantages for different purity requirements and scale of operations.
Ethyl acetate crystallization has been widely employed for rapamycin purification. The process involves heating crude rapamycin in ethyl acetate to 55°C, followed by filtration and controlled cooling to induce crystallization [19]. This method typically achieves purities of approximately 97% with good recovery yields [16].
Isopropyl ether and diethyl ether precipitation methods have been developed for enhanced purification [16] [20]. The process involves dissolving crude rapamycin in the respective ether solvent, mixing for 2-3 hours, filtering the precipitated product, washing with chilled solvent, and vacuum drying. Isopropyl ether precipitation typically yields products with less than 5% impurities including tautomers, while diethyl ether precipitation achieves less than 1.5% impurities excluding tautomers [16].
Temperature-induced phase separation has been developed as an innovative purification method for rapamycin derivatives [21] [20] [22]. This technique utilizes controlled temperature reduction to induce selective solidification of the desired product from non-polar organic solvents, followed by isolation of the purified solid. The method has demonstrated effectiveness in removing various impurities that are often of similar polarity to the desired product [20].
Hydrophobic interaction chromatography and reversed-phase chromatography represent advanced purification techniques for achieving ultra-high purity rapamycin products [23]. These methods are typically employed as final purification steps following initial separation by conventional chromatography [23].
Centrifugal decantation technology has been developed for efficient biomass separation during rapamycin recovery from fermentation broths [16] [17]. This technique employs specialized decanter centrifuges operating at controlled speeds (typically 4400 rpm at 3030 G) to separate solid biomass from liquid components, providing an industrially scalable and economical process for initial product recovery [17].
Multiple re-crystallization steps are often employed to achieve pharmaceutical-grade purity. The process typically involves dissolution of crystallized product followed by controlled re-precipitation under optimized conditions to remove residual impurities [23] [16].
Analytical validation of 7-O-Demethyl Rapamycin purity requires sophisticated analytical techniques capable of detecting and quantifying low-level impurities and confirming structural integrity. Multiple complementary analytical methods are employed to ensure comprehensive characterization and validation of synthetic products.
Reversed-phase HPLC represents the primary analytical method for purity determination of 7-O-Demethyl Rapamycin. Validated methods employ C8 columns with optimized mobile phase compositions and detection parameters [13] [14] [15]. The analytical method demonstrates linearity over concentration ranges of 0.025-2 μg/mL with limits of quantification as low as 25 ng/mL [13] [15].
Method validation parameters include precision assessment with coefficient of variation values less than 2% for both intra-day and inter-day measurements [13] [15]. Recovery studies typically demonstrate values greater than 95%, confirming the accuracy and reliability of the analytical approach [15]. The method provides baseline resolution for separation of rapamycin from its structural analogs and degradation products.
Normal-phase HPLC methods have been developed for separation and quantitation of rapamycin derivatives including tautomers and regio-isomers [24]. These methods offer advantages for resolving closely related structures that may co-elute under reversed-phase conditions. The analytical approach provides detection capabilities for impurities at levels below 0.1%, meeting regulatory requirements for pharmaceutical applications [24].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sensitive and specific analytical technique for 7-O-Demethyl Rapamycin analysis [25] [26] [27]. Multiple reaction monitoring (MRM) methods employ specific mass transitions, such as m/z 936.6/409.3 for rapamycin detection [25] [27]. The technique demonstrates exceptional sensitivity with limits of quantification as low as 2.3 ng/mL and linear dynamic ranges extending to 1000 ng/mL [25] [27].
Electrospray ionization in positive mode provides optimal ionization efficiency for rapamycin and its derivatives [25] [27]. The analytical method demonstrates excellent precision with correlation coefficients (r²) greater than 0.9998 and signal-to-noise ratios exceeding 50 at the lower limit of quantification [25] [27].
High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation for impurity identification and structural characterization [28] [29] [30]. This technique provides sub-parts-per-million mass accuracy, allowing for unambiguous identification of unknown impurities and degradation products [30].
Multidimensional nuclear magnetic resonance (NMR) spectroscopy provides the most definitive method for structural characterization and purity assessment of 7-O-Demethyl Rapamycin [29] [31] [30]. Advanced NMR techniques including ¹H, ¹³C, and ¹⁵N spectroscopy enable complete structural assignment at the atomic level [31] [30].
Modern small-volume NMR microprobes allow for comprehensive characterization using submilligram sample amounts [29] [30]. Two-dimensional NMR experiments including COSY, HSQC, HMBC, TOCSY, and NOESY provide detailed structural information for both the main product and trace impurities [31]. The technique enables differentiation of closely related structures, such as tautomers and regio-isomers, that may be challenging to resolve by other analytical methods [32].
¹⁵N NMR has emerged as a specialized technique for investigating structural variations in the pipecolate moiety of rapamycin derivatives [32]. This approach provides unique insights into conformational changes and structural modifications that may not be readily apparent through conventional ¹H and ¹³C NMR analysis [32].
Comprehensive analytical validation employs integrated approaches combining multiple analytical techniques to ensure complete characterization [28] [29] [30]. The systematic workflow typically begins with LC-MS analysis for sensitive impurity profiling, followed by MS fragmentation for structural insights into detected impurities [30].
When MS fragmentation alone cannot provide unambiguous structural identification, impurities are isolated using orthogonal HPLC methods and subjected to detailed NMR characterization [30]. This integrated approach enables identification of novel rapamycin derivatives present at low levels without requiring large-scale isolation procedures [28] [30].
X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) provide additional analytical tools for solid-state characterization [19] [33] [20]. These techniques enable identification of crystalline forms, polymorphs, and assessment of thermal stability [19] [20]. XRPD patterns provide fingerprint identification of specific crystal forms, while DSC analysis reveals thermal transitions and melting characteristics [19].